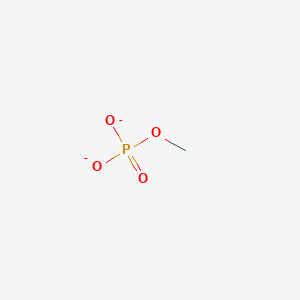

Monomethyl phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

CH3O4P-2 |

|---|---|

Molecular Weight |

110.01 g/mol |

IUPAC Name |

methyl phosphate |

InChI |

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)/p-2 |

InChI Key |

CAAULPUQFIIOTL-UHFFFAOYSA-L |

SMILES |

COP(=O)([O-])[O-] |

Canonical SMILES |

COP(=O)([O-])[O-] |

Synonyms |

methyl phosphate disodium salt, hexahydrate methylphosphate methylphosphate diammonium salt methylphosphate diammonium salt, dihydrate methylphosphate dipotassium salt methylphosphate monoammonium salt methylphosphate monopotassium salt methylphosphate monosodium salt methylphosphate vanadium salt methylphosphate, phosporic-(17)O-(18)O acid (16)O-methyl ester, disodium salt, (R)-isomer monomethyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Monomethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), the simplest monoalkyl phosphate ester, serves as a fundamental structural motif in numerous biological molecules and finds application as a building block in chemical synthesis.[1] Understanding its core chemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides an in-depth overview of the chemical properties of monomethyl phosphate, presenting quantitative data in structured tables, detailing experimental protocols for its characterization, and illustrating key chemical processes through logical diagrams.

General and Physicochemical Properties

This compound (IUPAC name: methyl dihydrogen phosphate) is the monoester of phosphoric acid and methanol (B129727).[1] It is typically encountered as a clear, very light amber liquid.[1] As a polar molecule, it is highly soluble in water.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₅O₄P | PubChem[1] |

| Molecular Weight | 112.02 g/mol | PubChem[1] |

| CAS Number | 812-00-0 | Guidechem[2] |

| Appearance | Clear very light amber liquid | PubChem[1] |

| Solubility in Water | ≥ 100 mg/mL at 21°C (70°F) | PubChem[1] |

| Density | 1.42 g/cm³ at 25°C (77°F) | PubChem[1] |

| LogP | -1.27 | SIELC Technologies[3] |

Acidity and Dissociation

This compound is a dibasic acid, capable of donating two protons from its phosphate group. The acid dissociation constants (pKa) quantify the strength of these acidic protons. The first dissociation is moderately acidic, while the second is weakly acidic.

Table 2: Acid Dissociation Constants (pKa) of this compound

| Dissociation | pKa Value |

| pKa₁ | 1.81 ± 0.10 (Predicted) |

| pKa₂ | Not explicitly found in search results, but expected to be around 6-7, similar to other monoalkyl phosphates. |

Note: The provided pKa₁ is a predicted value. Experimental determination may yield slightly different results.

The dissociation equilibria can be visualized as a stepwise loss of protons.

Caption: Dissociation equilibria of this compound.

Chemical Reactivity

The reactivity of this compound is centered around the phosphate group and involves several key reaction types.

Hydrolysis

In aqueous solutions, this compound can undergo hydrolysis to yield methanol and phosphoric acid. This reaction is generally slow at neutral pH but can be accelerated under acidic or basic conditions.[4] The mechanism of hydrolysis is complex and can proceed through either associative or dissociative pathways, with the dominant mechanism being influenced by factors such as pH and the presence of catalysts.[5][6]

Caption: General scheme for the hydrolysis of this compound.

Nucleophilic Substitution and Transesterification

The phosphorus atom in this compound is electrophilic and can be attacked by nucleophiles, leading to nucleophilic substitution reactions where the methoxy (B1213986) group or a hydroxyl group can act as a leaving group. It can also undergo transesterification in the presence of other alcohols, resulting in the formation of a different phosphate ester.

Spectral Properties

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: Phosphorus-31 NMR is a highly diagnostic tool for phosphorus-containing compounds. This compound exhibits a characteristic chemical shift that is sensitive to its protonation state and solvent environment. A reported ³¹P NMR chemical shift for the bis(cyclohexylamine) salt of this compound in D₂O is 4.84 ppm.[7] The chemical shifts of organophosphates can vary, but they generally appear in a predictable region of the spectrum.[8][9]

-

¹H and ¹³C NMR: Proton and carbon-13 NMR spectra provide information about the methyl group of the molecule. The chemical shifts and coupling constants are consistent with the structure of a methyl ester.[7]

Table 3: NMR Spectral Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent | Source |

| ³¹P | 4.84 | singlet (¹H decoupled) | N/A | D₂O | SciSpace[7] |

| ¹H (CH₃) | 3.46 | doublet | ³J(H,P) | D₂O | SciSpace[7] |

| ¹³C | Data not explicitly found, but expected for a methoxy group attached to an electron-withdrawing phosphate group. | doublet | ²J(C,P) | - | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the various functional groups present in the molecule. Key vibrational modes include P=O stretching, P-O-C stretching, and O-H stretching. The exact positions of these bands can be influenced by hydrogen bonding and the protonation state of the phosphate group.

Table 4: Characteristic IR Absorption Bands for Phosphate Esters

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| P=O | ~1250-1300 | Stretching |

| P-O-C | ~1000-1050 | Stretching |

| O-H | ~2500-3300 (broad) | Stretching |

Note: These are general ranges for organophosphorus compounds. Specific values for this compound may vary.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of a phosphorus precursor with methanol.

-

Objective: To synthesize this compound.

-

Methodology: A general method involves the phosphorylation of methanol.[10] One approach is the reaction of phosphorus oxychloride with methanol in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[11]

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve methanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The resulting triethylamine hydrochloride precipitate is removed by filtration.

-

The product in the filtrate is then carefully hydrolyzed to yield this compound.

-

Purification can be achieved through chromatographic methods.

-

Determination of pKa by Potentiometric Titration

-

Objective: To experimentally determine the acid dissociation constants (pKa₁ and pKa₂) of this compound.

-

Methodology: This protocol is based on the principles of potentiometric titration.[12][13][14]

-

Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately determine its concentration. Prepare a solution of this compound of known concentration in deionized water.

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence points, corresponding to the complete neutralization of the first and second acidic protons, will appear as inflection points in the titration curve. The pKa values can be determined from the pH at the half-equivalence points (where half of the acidic protons have been neutralized). For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be used.[13]

-

References

- 1. This compound | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Graph–Theoretic Analysis of this compound Clustering in Ionic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Potentiometric titration [protocols.io]

- 13. mccord.cm.utexas.edu [mccord.cm.utexas.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Overview of Monomethyl Phosphate: Molecular Formula and Weight

Monomethyl phosphate (B84403), a key metabolite and structural component in various biological systems, serves as a fundamental molecule in cellular signaling and metabolism. This document provides a concise technical summary of its molecular formula and weight for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The chemical identity of monomethyl phosphate is defined by its molecular formula, which enumerates the constituent atoms. The molecular weight is derived from the sum of the atomic weights of these atoms.

The molecular formula for this compound is CH₅O₄P [1][2][3][4].

The molecular weight of this compound is approximately 112.02 g/mol [1][2][3][4].

A detailed breakdown of the elemental composition and their contribution to the overall molecular weight is presented in the table below.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 1 | ~12.011[5][6][7] | 12.011 |

| Hydrogen | H | 5 | ~1.008[8][9][10][11] | 5.040 |

| Oxygen | O | 4 | ~15.999[12][13][14][15] | 63.996 |

| Phosphorus | P | 1 | ~30.974[16][17][18][19][20] | 30.974 |

| Total | ~112.021 |

Note: The total molecular weight calculated from the sum of the standard atomic weights of the constituent elements may vary slightly from the cited molecular weight due to isotopic abundances and rounding.

Logical Relationship of Molecular Weight Calculation

The determination of this compound's molecular weight is a direct application of fundamental chemical principles. The logical flow for this calculation is straightforward.

References

- 1. This compound | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. methyl dihydrogen phosphate | 812-00-0 [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. byjus.com [byjus.com]

- 17. Phosphorus - Wikipedia [en.wikipedia.org]

- 18. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 19. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 20. Atomic Weights and Isotopic Compositions for Phosphorus [physics.nist.gov]

Monomethyl phosphate CAS number and IUPAC name.

A Technical Guide to Monomethyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monomethyl phosphate, a key organophosphate compound with relevance in various research and development sectors, including its role as a phosphoantigen. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Identity

-

IUPAC Name: Methyl dihydrogen phosphate[1]

-

Synonyms: this compound, Methylphosphate, O-Methyl phosphate, Phosphoric acid, monomethyl ester[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | CH₅O₄P | PubChem[1] |

| Molecular Weight | 112.02 g/mol | PubChem[1], NOAA[3] |

| Physical State | Clear, very light amber liquid | NTP, 1992[1][2] |

| Solubility | ≥ 100 mg/mL in water at 21°C | NTP, 1992[1][3] |

| Density | 1.42 g/cm³ at 25°C | NTP, 1992[1][3] |

| Flash Point | > 104.4°C (> 220°F) | NTP, 1992[1][3] |

| pKa | Moderately acidic | Human Metabolome Database |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

This compound can be synthesized through the phosphorylation of methanol (B129727). One common method involves the use of phosphorus pentoxide and phosphoric acid to create a potent phosphorylating agent.

Materials:

-

Methanol (CH₃OH)

-

Phosphorus pentoxide (P₂O₅)

-

85% Phosphoric acid (H₃PO₄)

-

Anhydrous solvent (e.g., acetonitrile)

-

Ice bath

-

Reaction flask with a stirrer and dropping funnel

-

Rotary evaporator

Procedure:

-

Prepare the phosphorylating agent by carefully adding a calculated amount of phosphorus pentoxide to 85% phosphoric acid in a flask, while cooling in an ice bath to manage the exothermic reaction. The ratio of these components can be optimized to favor the formation of the monoester.

-

Once the phosphorylating agent is prepared and cooled, slowly add methanol dropwise to the stirred mixture. The molar ratio of methanol to the phosphorylating agent should be controlled to maximize the yield of the monomethyl ester.

-

After the addition of methanol is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to ensure complete reaction.

-

Upon completion, the reaction mixture can be worked up by quenching with water and then neutralizing with a suitable base.

-

The product can be purified from the crude mixture. Recrystallization is a potential method for purification.

-

The final product should be characterized by techniques such as ³¹P-NMR and FT-IR to confirm its identity and purity.

This protocol is a general guideline adapted from methods for synthesizing mono-alkyl phosphates.[4][5]

Analysis of this compound by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 Infinity Bio-inert Quaternary LC System or a similar system is recommended to prevent interactions between the phosphate groups and stainless steel components.

-

Column: Newcrom R1 column or a similar reverse-phase column.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to the mobile phase. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-50 µL

-

Detection: UV detection at an appropriate wavelength (e.g., 240 nm if derivatized) or by mass spectrometry.[7]

Procedure:

-

Prepare the mobile phases and equilibrate the column with the initial mobile phase composition.

-

Dissolve the this compound sample in a suitable solvent, preferably the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Run the gradient elution to separate the components of the sample.

-

Detect the analyte as it elutes from the column and quantify using a calibration curve prepared from standards of known concentration.

Biological Pathway Visualization

This compound and other small phosphorylated molecules can act as phosphoantigens, which are potent activators of a subset of human T cells known as Vγ9Vδ2 T cells. This activation is mediated by the butyrophilin 3A1 (BTN3A1) protein. The following diagram illustrates the proposed mechanism of Vγ9Vδ2 T cell activation by phosphoantigens.

Caption: Vγ9Vδ2 T cell activation by phosphoantigens via BTN3A1.

References

- 1. This compound | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Synthesis of Monomethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP), a simple organophosphate monoester, serves as a crucial intermediate and building block in a variety of biochemical and synthetic processes. Its significance extends from its role in fundamental biological pathways to its application in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core synthesis pathways for monomethyl phosphate, offering detailed experimental protocols, comparative data, and visual representations of the chemical and logical workflows involved.

Core Synthesis Pathways

Several distinct methodologies have been established for the synthesis of this compound, each with its own set of advantages and limitations. The primary routes include the direct methylation of phosphoric acid, the phosphorylation of methanol (B129727), the Michaelis-Arbuzov reaction, and more specialized methods such as gas-phase and prebiotic synthesis.

Phosphorylation of Methanol with Phosphorus Oxychloride

This is one of the most common and direct methods for preparing this compound. The reaction proceeds by the nucleophilic attack of methanol on phosphorus oxychloride, followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this method is outlined below:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place 1 mole of phosphorus oxychloride (POCl₃) in an inert solvent like dichloromethane.

-

Addition of Methanol: Cool the flask in an ice bath to 0-5°C. Slowly add a solution of 1 mole of methanol (CH₃OH) and 1 mole of a non-nucleophilic base (e.g., triethylamine) in the same solvent from the dropping funnel over a period of 1-2 hours with vigorous stirring. The base is used to neutralize the hydrogen chloride (HCl) generated during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Carefully add an excess of cold water to the reaction mixture to hydrolyze the intermediate methyl dichlorophosphate.

-

Workup and Purification: Separate the aqueous layer and wash the organic layer with water. The combined aqueous layers contain the this compound. The product can be isolated and purified by ion-exchange chromatography or by precipitation as a salt (e.g., barium or cyclohexylammonium salt) followed by conversion back to the free acid.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a versatile method for forming carbon-phosphorus bonds. While classically used for phosphonate (B1237965) synthesis, a variation can be employed to produce phosphate esters.[1][2][3] This typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] For this compound, a subsequent hydrolysis step is necessary.

Reaction Scheme:

(Where R is an alkyl group and X is a halide)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1 equivalent) and methyl iodide (1.2 equivalents).

-

Reaction: Heat the mixture under a nitrogen atmosphere at a temperature of 120-150°C.[2] The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Hydrolysis: After the reaction is complete, the resulting diethyl methylphosphonate (B1257008) is hydrolyzed by refluxing with aqueous hydrochloric acid.

-

Purification: The this compound can be purified from the reaction mixture by ion-exchange chromatography.

Direct Methylation of Phosphoric Acid

This method involves the direct alkylation of phosphoric acid using a methylating agent.[4] The reaction conditions need to be carefully controlled to favor the formation of the mono-ester over di- and tri-esters.

Reaction Scheme:

(Where X is a leaving group)

Experimental Protocol:

-

Reaction Setup: Dissolve phosphoric acid in a suitable solvent and add a base to form the phosphate anion.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to the solution. The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

Workup and Purification: After the reaction, the product is isolated from the reaction mixture. Purification is often challenging due to the presence of unreacted phosphoric acid and other phosphate esters and is typically achieved using ion-exchange chromatography.

Gas-Phase Synthesis

A more specialized approach involves the gas-phase reaction of phosphorus trichloride (B1173362) (PCl₃) with methanol. This solvent-free method can offer high yields and purity.

Reaction Scheme:

This method typically requires specialized equipment to handle the gaseous reactants and control the reaction conditions, such as temperature and pressure.

Prebiotic Synthesis from Schreibersite

Research into the origins of life has revealed a potential prebiotic synthesis route for organophosphates from the meteoritic mineral schreibersite ((Fe,Ni)₃P).[5][6][7][8][9] While not a conventional laboratory synthesis, it provides insight into the natural formation of these crucial molecules. The reaction involves the corrosion of schreibersite in the presence of water and an alcohol like methanol.[5][6][7][8][9]

Conceptual Experimental Setup:

-

Reaction: Synthetic or natural schreibersite is exposed to an aqueous solution containing methanol.

-

Analysis: The formation of this compound and other phosphorylated species is monitored over time using techniques like ³¹P NMR spectroscopy.

Quantitative Data Summary

The efficiency of each synthesis pathway can be compared based on reported yields and the purity of the final product. The following table summarizes available quantitative data for the synthesis of this compound and related phosphate esters.

| Synthesis Pathway | Starting Materials | Reagents/Conditions | Reported Yield | Purity | Reference |

| Phosphorylation of Methanol | Phosphorus oxychloride, Methanol | Triethylamine, Dichloromethane | Good | High (after purification) | [4] |

| Michaelis-Arbuzov Reaction | Triethyl phosphite, Methyl iodide | Heat (120-150°C), then acid hydrolysis | Moderate to Good | Good (after purification) | [2] |

| Direct Methylation | Phosphoric acid, Dimethyl sulfate | Base | Variable | Purification required | [4] |

| Gas-Phase Synthesis | Phosphorus trichloride, Methanol | High temperature, Gas-phase reactor | High | High | [4] |

| Prebiotic Synthesis | Schreibersite, Methanol | Aqueous environment | Low (conceptual) | N/A | [5][7] |

Note: Yields and purity are highly dependent on specific reaction conditions and purification methods.

Mandatory Visualizations

Signaling and Synthetic Pathways

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the phosphorylation of methanol using phosphorus oxychloride being a prevalent and well-documented method. The choice of a specific synthetic route will depend on factors such as the desired scale of the reaction, available equipment, and the required purity of the final product. For high-purity applications, such as in drug development and sensitive biochemical assays, rigorous purification by methods like ion-exchange chromatography is essential. The continued exploration of more efficient and environmentally benign synthesis methods remains an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound (EVT-1587262) [evitachem.com]

- 5. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]

- 6. The evolution of the surface of the mineral schreibersite in prebiotic chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. iris.unito.it [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. geosciencefrontiers.com [geosciencefrontiers.com]

The Biological Role of Monomethyl Phosphate in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), a simple monoalkyl phosphate ester, represents an intriguing yet under-investigated molecule in the landscape of cellular biochemistry. While extensive research has elucidated the roles of other phosphorylated molecules in signal transduction and metabolic control, the specific functions of MMP remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of MMP's biological relevance. It explores its chemical properties, its potential, and largely hypothetical, role as a signaling molecule—particularly in the context of immune activation—and its position as a phosphate donor. This document also outlines detailed experimental protocols for the detection, quantification, and functional analysis of MMP, providing a foundational framework for future research into this enigmatic molecule.

Introduction to Monomethyl Phosphate (MMP)

This compound (CH₃OPO₃H₂) is the simplest methyl ester of phosphoric acid. At physiological pH, it primarily exists as a dianion (CH₃OPO₃²⁻).[1] It is classified as a monoalkyl phosphate and has been identified as a metabolite in various organisms, including algae and Drosophila melanogaster.[1] While its presence has been detected in human feces, comprehensive data on its concentration in various human tissues and plasma are currently unavailable.

Historically, research on small organophosphates has focused on their roles as phosphoantigens, molecules that can stimulate specific immune cell populations.[1] Although larger and more complex pyrophosphates have been the primary focus of such studies, the chemical nature of MMP suggests a potential, yet unproven, role in immune signaling. Furthermore, as a phosphate-containing molecule, MMP could theoretically participate in phosphorylation events, a cornerstone of cellular signaling and regulation.

This guide aims to provide a thorough overview of what is known about MMP and to equip researchers with the necessary theoretical and practical knowledge to investigate its biological functions.

Potential Biological Roles of this compound

The biological significance of MMP is not well-defined in the scientific literature. However, based on its chemical structure and the known functions of similar molecules, several potential roles can be hypothesized.

Role as a Phosphorylating Agent

Phosphorylation is a fundamental post-translational modification that regulates protein function, cellular signaling, and energy metabolism. This process is catalyzed by kinases, which transfer a phosphate group from a donor molecule, typically ATP, to a substrate.

This compound, containing a labile phosphate group, could theoretically act as a phosphate donor in specific enzymatic reactions. However, there is currently no direct evidence to suggest that MMP serves as a primary phosphate donor for kinases in mammalian cells. Most kinases are highly specific for ATP or other nucleoside triphosphates. It is plausible that specific, yet-to-be-identified enzymes could utilize MMP as a substrate for phosphorylation of target molecules.

Hypothetical Role in Immune Signaling

A compelling area for future investigation is the potential role of MMP as a signaling molecule in the immune system. A class of small, phosphorylated molecules known as phosphoantigens are known to activate a subset of human T cells called Vγ9Vδ2 T cells. While the most potent phosphoantigens are pyrophosphates like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), the general principle of immune recognition of small organophosphates is established.

It is conceivable that MMP, or similar monoalkyl phosphates, could act as weak agonists or modulators of this signaling pathway. Activation of Vγ9Vδ2 T cells by phosphoantigens is dependent on the butyrophilin 3A1 (BTN3A1) molecule. It is hypothesized that phosphoantigens bind to the intracellular domain of BTN3A1, inducing a conformational change that is detected by the Vγ9Vδ2 T cell receptor.

The following diagram illustrates a hypothetical signaling pathway where MMP could be involved in Vγ9Vδ2 T cell activation, based on the known mechanism for other phosphoantigens.

Enzymes Associated with this compound Metabolism

The enzymatic machinery responsible for the synthesis and degradation of MMP in mammalian cells is not well understood.

Potential Biosynthetic Enzymes

The synthesis of MMP could occur through several enzymatic routes, though these are speculative:

-

Methyltransferases: A methyltransferase could potentially catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to inorganic phosphate.

-

Esterases/Lipases with promiscuous activity: Some esterases or lipases might exhibit promiscuous activity, catalyzing the formation of MMP from methanol (B129727) and a phosphate donor under specific conditions.

Potential Degradative Enzymes

The hydrolysis of MMP back to methanol and inorganic phosphate is a more readily conceivable enzymatic reaction.

-

Phosphatases: A variety of phosphatases exist in the cell, many with broad substrate specificity. Alkaline and acid phosphatases, for instance, are known to hydrolyze a wide range of phosphate monoesters. It is highly probable that one or more of these phosphatases can dephosphorylate MMP. The general reaction is as follows:

CH₃OPO₃²⁻ + H₂O → CH₃OH + HPO₄²⁻

Quantitative Data

There is a significant lack of quantitative data regarding the physiological concentrations of this compound in human or animal tissues and fluids. The Human Metabolome Database reports that MMP has been detected in human feces, but it has not been quantified. The absence of such data is a major gap in understanding the potential biological significance of this molecule.

| Biospecimen | Status | Value | Age | Sex | Condition | Reference |

| Feces | Detected but not Quantified | Not Quantified | Adult (>18 years) | Both | Normal |

Table 1: Reported detection of this compound in human biospecimens.

Experimental Protocols

Investigating the biological role of MMP requires robust methods for its detection, quantification, and for studying its interactions with cellular components. The following protocols are adapted from established methods for similar small organophosphate compounds.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of MMP in plasma or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., ¹³C-monomethyl phosphate or D₃-monomethyl phosphate).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Conditions

-

LC Column: A reverse-phase C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 0% B to 95% B to elute MMP.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions:

-

MMP: Precursor ion (m/z 111) to a specific product ion.

-

Internal Standard: Precursor ion of the labeled MMP to its corresponding product ion.

-

C. Workflow Diagram

Synthesis of Radiolabeled [³²P]this compound

Radiolabeled MMP is a valuable tool for in vitro and in vivo tracer studies to investigate its metabolic fate and interaction with cellular components.

A. Materials

-

[γ-³²P]ATP

-

Methanol

-

A suitable kinase with promiscuous activity (to be determined empirically, or a chemical synthesis approach may be necessary). Note: As no specific enzyme is known, a chemical synthesis approach is more reliable.

-

Thin Layer Chromatography (TLC) for purification.

B. Chemical Synthesis Protocol (Conceptual)

-

React [³²P]phosphoric acid with an excess of diazomethane (B1218177) in an ethereal solution. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of diazomethane.

-

Alternatively, react a protected form of [³²P]phosphate with methanol under activating conditions (e.g., using a carbodiimide).

-

Purify the resulting [³²P]this compound using an appropriate chromatographic method, such as anion-exchange chromatography or TLC.

-

Confirm the identity and purity of the radiolabeled product by co-migration with an authentic, non-radiolabeled MMP standard.

C. Workflow Diagram

Conclusion and Future Directions

This compound remains an enigmatic molecule within the vast landscape of cellular biochemistry. While its chemical simplicity is apparent, its biological functions are largely unexplored. This guide has synthesized the limited available information and proposed hypothetical roles for MMP in cellular signaling, particularly in the context of the immune system. The provided experimental protocols offer a starting point for researchers to begin to unravel the mysteries of this compound.

Future research should prioritize the following:

-

Development of sensitive and specific analytical methods for the routine quantification of MMP in a wide range of biological matrices.

-

Identification of the enzymatic machinery responsible for the synthesis and degradation of MMP in mammalian cells.

-

Investigation of the potential of MMP to activate Vγ9Vδ2 T cells and its broader role in immune modulation.

-

Exploration of MMP as a potential biomarker for diseases such as colorectal cancer, where its presence has been noted.

By addressing these fundamental questions, the scientific community can begin to build a comprehensive understanding of the biological role of this compound and its potential implications for human health and disease.

References

Involvement of monomethyl phosphate in metabolic pathways.

An In-depth Technical Guide on the Involvement of Monomethyl Phosphate (B84403) in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monomethyl phosphate (MMP) is an organophosphate compound classified as a monoalkyl phosphate. While structurally simple, its role in metabolism is nuanced and primarily situated at the intersection of xenobiotic biotransformation and environmental science, rather than in core endogenous metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of MMP's metabolic involvement, focusing on its generation from xenobiotic compounds, particularly organophosphate pesticides. It details the enzymatic processes responsible for its formation and discusses the analytical methodologies for its detection and quantification. This document summarizes available quantitative data, provides detailed experimental protocols, and uses pathway and workflow diagrams to illustrate key concepts for researchers in toxicology, environmental health, and drug development.

Introduction to this compound (MMP)

This compound (CH₅O₄P), also known as methyl dihydrogen phosphate, is the simplest monoalkyl ester of phosphoric acid[1][2]. As an organophosphate, it possesses a central phosphorus atom bonded to four oxygen atoms, one of which is part of a methyl ester group[1]. While phosphate is a ubiquitous and critical component of core biological molecules and signaling pathways, the metabolic role of its methylated form, MMP, is not as central. Current scientific literature indicates that MMP is primarily encountered as a metabolic byproduct of the degradation of more complex synthetic compounds[3][4]. Its study is therefore highly relevant to the fields of toxicology, environmental bioremediation, and in understanding the metabolic fate of certain classes of industrial chemicals and pesticides[5][6].

Metabolic Pathways Involving this compound

The primary route for the appearance of this compound in biological systems is through the metabolism of xenobiotics. Conjugation of xenobiotics with phosphate is considered a rare metabolic event, especially in mammals[4]. Therefore, MMP is most commonly a product of degradation rather than a deliberate conjugation product.

Xenobiotic Metabolism: Degradation of Organophosphates

Many widely used organophosphate (OP) pesticides, such as methyl parathion (B1678463) and chlorpyrifos, are phosphotriesters. The detoxification of these compounds in various organisms, from bacteria to mammals, often involves the hydrolytic cleavage of their ester bonds by enzymes known as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH)[2][7][8].

The degradation of a generic dimethyl phosphate-containing pesticide can proceed through the cleavage of one of the P-O-CH₃ bonds, yielding MMP as a stable metabolite. This process is a key detoxification step, as it reduces the compound's ability to inhibit acetylcholinesterase, the primary mechanism of OP toxicity[8]. Soil bacteria, in particular, have been found to utilize OPs as a source of carbon and phosphorus, breaking them down into simpler, less toxic molecules like MMP[3][5].

Below is a diagram illustrating the generalized enzymatic degradation of a dimethyl-substituted organophosphate pesticide into this compound.

Role in Endogenous Metabolism and Signaling

There is currently a lack of substantial evidence supporting a significant role for free this compound in core endogenous metabolic pathways such as glycolysis, the citric acid cycle, or pentose (B10789219) phosphate pathway in mammals. While inorganic phosphate is a critical signaling molecule that can modulate cellular functions by activating pathways like the ERK and Akt pathways, there is no evidence to suggest that MMP performs a similar signaling role[9]. Its structural similarity to endogenous phosphate-containing molecules is noteworthy, but its primary metabolic relevance remains in the context of biotransformation of foreign compounds.

Quantitative Data

Quantitative data on this compound concentrations in biological tissues are scarce in the literature, largely because it is not a routinely monitored endogenous metabolite. The available data primarily come from environmental or toxicological studies.

| Sample Type | Analyte | Concentration / Detection Limit | Analytical Method | Reference |

| Deep-Sea Sediment | This compound | Tens to hundreds of parts per billion (ppb) | IC-Orbitrap-MS | [10] |

| Human Hair | Dimethyl Phosphate (DMP) | Limit of Detection (LOD): 0.02 - 0.10 ng/mg | GC-MS | [11] |

| Human Hair | Diethyl Phosphate (DEP) | Limit of Detection (LOD): 0.02 - 0.10 ng/mg | GC-MS | [11] |

Table 1: Reported Concentrations and Detection Limits of this compound and Related Alkyl Phosphates.

Enzymatic activity data for phosphotriesterases, the enzymes responsible for MMP formation from pesticides, provides indirect quantitative insight. These enzymes exhibit a broad substrate range and varying kinetic efficiencies.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |

| Phosphotriesterase (PTE) | Paraoxon | 75 | 2300 | 3.1 x 10⁷ | Brevundimonas diminuta | [12][13] |

| Methyl Parathion Hydrolase (MPH) | Methyl Paraoxon | 63 | 1180 | 1.9 x 10⁷ | Pseudomonas sp. | [13] |

| Phosphotriesterase (PTE) | Methyl Paraoxon | 140 | 120 | 8.6 x 10⁵ | Brevundimonas diminuta | [12][13] |

Table 2: Representative Kinetic Parameters of Phosphotriesterases Acting on Organophosphate Substrates.

Experimental Protocols

The detection and quantification of MMP and related alkyl phosphates require sensitive analytical techniques due to their polarity and typically low concentrations in biological matrices.

Protocol 1: Quantification of Alkyl Phosphates by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for quantifying alkyl phosphates but requires derivatization to increase the analyte's volatility. This protocol is adapted from methodologies for analyzing dialkyl phosphate metabolites in biological samples[11][14].

Objective: To quantify this compound in a biological matrix (e.g., urine, hair extract).

Materials:

-

Sample (urine, hair extract)

-

Internal Standard (e.g., Dibutyl phosphate)

-

Solid-Phase Extraction (SPE) columns (e.g., Florisil/PSA)

-

Derivatization agent: Pentafluorobenzyl bromide (PFBBr)

-

Solvents: Acetonitrile, Toluene, Methanol (HPLC grade)

-

GC-MS system with a suitable capillary column (e.g., DB-35ms)

Procedure:

-

Sample Preparation & Extraction:

-

To 1 mL of liquid sample (or reconstituted extract), add the internal standard.

-

Perform liquid-liquid extraction with an appropriate organic solvent or use a solid-phase extraction (SPE) column to clean up the sample and isolate the analytes[11]. Elute the phosphates from the SPE column.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a solution containing the derivatization agent (e.g., PFBBr in acetonitrile/toluene)[11].

-

Incubate the reaction mixture at an elevated temperature (e.g., 60-90°C) for a specified time (e.g., 60-90 minutes) to allow for the formation of the pentafluorobenzyl ester of MMP[15].

-

After incubation, cool the sample and evaporate the solvent.

-

-

Clean-up:

-

GC-MS Analysis:

-

Inject the final, cleaned sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[16].

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized MMP and internal standard[11].

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization process.

-

Calculate the concentration of MMP in the original sample based on the peak area ratio of the analyte to the internal standard.

-

Protocol 2: Total Phosphorus Determination via Molybdenum Blue Assay

This colorimetric method measures inorganic orthophosphate. To measure total phosphorus, including organically bound phosphate like in MMP, a digestion step is required to hydrolyze the ester bond and release free phosphate. This protocol is based on the well-established Molybdenum Blue reaction[17][18].

Objective: To determine the total phosphorus content (including MMP) in an aqueous sample.

Materials:

-

Aqueous sample

-

Digestion reagent: Sulfuric acid-persulfate solution.

-

Reagent A: Ammonium molybdate (B1676688) solution.

-

Reagent B: Ascorbic acid solution.

-

Reagent C: Potassium antimonyl tartrate solution.

-

Combined Color Reagent: A freshly prepared mixture of A, B, C, and dilute sulfuric acid[18].

-

Phosphate standard solution (e.g., KH₂PO₄).

-

Autoclave or heating block.

-

Spectrophotometer.

Procedure:

-

Sample Digestion:

-

Pipette a known volume of sample (e.g., 5.0 mL) into a heat-resistant glass tube.

-

Add the sulfuric acid-persulfate digestion reagent.

-

Autoclave the samples for 30-60 minutes at 121°C to hydrolyze all phosphate esters to orthophosphate[17].

-

Allow the samples to cool completely.

-

-

Color Development:

-

Measurement:

-

Prepare a reagent blank using deionized water instead of the sample, treating it with the same digestion and color development steps.

-

Prepare a set of calibration standards (e.g., 0.1 to 1.0 mg/L P) and process them alongside the samples.

-

Set the spectrophotometer to a wavelength of 880 nm[17].

-

Zero the instrument using the reagent blank.

-

Measure the absorbance of the standards and the digested samples.

-

-

Calculation:

-

Plot a calibration curve of absorbance versus phosphate concentration for the standards.

-

Determine the concentration of phosphate in the digested samples from the calibration curve.

-

Adjust the final concentration to account for the initial sample volume and any dilutions.

-

Summary and Future Directions

This compound is a metabolite primarily associated with the biotransformation and degradation of xenobiotic organophosphorus compounds. Its main pathway of formation is through the enzymatic hydrolysis of pesticides and other industrial chemicals by phosphotriesterases[2][7]. There is currently little evidence to support a significant role for MMP in endogenous metabolism or cellular signaling in mammals.

The analysis of MMP serves as a potential biomarker for exposure to specific organophosphate precursors[11]. Sensitive analytical methods like GC-MS and IC-MS are required for its reliable quantification in complex matrices[10][15].

Future research should focus on several key areas:

-

Quantitative Metabolomics: Developing high-throughput, sensitive methods to screen for MMP and other alkyl phosphates in human biomonitoring studies to better assess environmental exposure to organophosphates.

-

Enzymology: Further characterizing the specific human enzymes (e.g., paraoxonases) capable of metabolizing organophosphates that lead to the formation of MMP and determining their kinetic properties.

-

Toxicological Relevance: Investigating whether MMP itself, at concentrations found after exposure, has any biological activity or serves purely as a detoxification product.

By clarifying these aspects, the scientific community can better understand the metabolic fate of a major class of environmental chemicals and their implications for human health.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Xenobiotic conjugation with phosphate - a metabolic rarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 7. Catalytic mechanisms for phosphotriesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotechrep.ir [biotechrep.ir]

- 9. Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]

- 16. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dgtresearch.com [dgtresearch.com]

- 18. nemi.gov [nemi.gov]

Monomethyl Phosphate: Natural Occurrence, Sources, and Analytical Determination

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP), a monoalkyl phosphate, is an organic compound of significant interest in various scientific fields, including environmental science, toxicology, and drug development.[1] It is recognized as a metabolite of several organophosphorus compounds, most notably organophosphate pesticides. The presence and concentration of monomethyl phosphate in biological and environmental samples can serve as a key indicator of exposure to these parent compounds. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, along with detailed methodologies for its analytical determination.

Natural Occurrence and Sources

This compound is not a widely distributed natural product in high concentrations. Its occurrence is primarily linked to the metabolic breakdown of larger synthetic or natural organophosphorus molecules.

Metabolite of Organophosphate Pesticides

The most significant source of this compound in the environment and biological systems is the metabolism of organophosphate (OP) pesticides.[2][3][4] OPs are extensively used in agriculture, and their breakdown in organisms and the environment leads to the formation of various dialkyl and monoalkyl phosphates.[2][3][4]

Organisms exposed to dimethyl-substituted OP pesticides can metabolize these compounds into dimethyl phosphate (DMP), which can be further metabolized to this compound. While DMP is a more commonly cited metabolite, the metabolic pathway can lead to the eventual formation of MMP. For instance, the insecticide Azinphos-methyl is metabolized into nontoxic dimethylated alkylphosphates like dimethylphosphate (DM), which can be found in urine and serve as biomarkers of exposure.[5]

Occurrence in Environmental Samples

This compound has been detected in environmental matrices such as deep-sea sediments.[1] Its presence in these remote environments suggests its persistence and transport from sources of contamination. The hydrolysis of organophosphate pesticides in soil and water is a primary pathway for the introduction of their metabolites, including this compound, into the environment.[2][6]

Occurrence in Biological Systems

Beyond its role as a pesticide metabolite, this compound has been reported in various organisms. Databases indicate its presence in Drosophila melanogaster and Lotus burttii. In humans, it has been detected in feces and the placenta, although quantitative data is often limited. Its presence in human urine is a key biomarker for assessing exposure to certain organophosphate pesticides.[7][8][9]

Quantitative Data

The concentration of this compound and related alkyl phosphates can vary significantly depending on the sample matrix and exposure levels. The following tables summarize available quantitative data.

Table 1: Detection of this compound in Environmental Samples

| Sample Matrix | Concentration/Detection Level | Analytical Method | Reference |

| Deep-sea sediment | Detected (femtomole-level) | IC-Orbitrap-MS | [1] |

Table 2: Detection Limits of Related Alkyl Phosphates in Human Urine

| Analyte | Limit of Detection (LOD) | Analytical Method | Reference |

| O,O-dimethylphosphate (DMP) | 3-6 ng/mL | GC-MS | [7][10] |

| O,O-diethylphosphate (DEP) | 3-6 ng/mL | GC-MS | [7][10] |

| O,O-dimethylthiophosphate (DMTP) | 3-6 ng/mL | GC-MS | [7][10] |

| O,O-diethylthiophosphate (DETP) | 3-6 ng/mL | GC-MS | [7][10] |

| O,O-dimethyldithiophosphate (DMDTP) | 3-6 ng/mL | GC-MS | [7][10] |

| O,O-diethyldithiophosphate (DEDTP) | 3-6 ng/mL | GC-MS | [7][10] |

Table 3: Concentrations of Dialkyl Phosphate Metabolites in the U.S. Population (NHANES 1999-2000)

| Metabolite | Geometric Mean (µg/L) | 95th Percentile (µg/L) |

| Dimethylphosphate (DMP) | - | 13 |

| Dimethylthiophosphate (DMTP) | 1.85 | 46 |

| Dimethyldithiophosphate (DMDTP) | - | 19 |

| Diethylphosphate (DEP) | 1.04 | 13 |

| Diethylthiophosphate (DETP) | - | 2.2 |

| Diethyldithiophosphate (DEDTP) | - | 0.87 |

| Data from a study where each DAP metabolite was detected in more than 50% of the 1,949 urine samples.[11] |

Experimental Protocols

The analysis of this compound and other alkyl phosphates is challenging due to their high polarity and low volatility. The following sections detail common analytical approaches.

Sample Preparation from Biological Matrices

Effective sample preparation is crucial for the accurate quantification of this compound.

3.1.1. Urine Samples

-

Azeotropic Drying: A volume of urine is dried under azeotropic conditions with isopropanol (B130326) and a stream of nitrogen.[7][8]

-

Liquid-Liquid Extraction (LLE):

-

To 200 µL of urine, add 100 µL of an internal standard solution.

-

Add 800 µL of cold ethyl acetate (B1210297) and vortex for 1 minute.

-

Place on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.[12]

-

-

Solid-Phase Extraction (SPE): The dried and derivatized sample can be purified using a solid-phase extraction silica (B1680970) column to remove interfering substances.[7][8]

3.1.2. Hair Samples

-

Decontamination: Wash hair samples to remove external contaminants.

-

Alkaline Extraction:

-

Incubate hair samples in methanol (B129727) with 2% ammonium (B1175870) hydroxide (B78521).

-

This extraction method has shown high efficiency for dialkyl phosphates and the extract can be directly injected into an LC-MS/MS system.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.[14][15][16]

3.2.1. Derivatization

-

Benzylation:

-

The dried sample residue is reacted with benzyl (B1604629) bromide and diazotoluene to convert the polar alkyl phosphates into their more volatile benzyl esters.[7][8]

-

-

Silylation:

-

React the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[15][16][17] This replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[15][16]

-

The reaction is typically heated (e.g., 80°C for 30 minutes) to ensure completion.[15]

-

3.2.2. GC-MS Protocol

-

Gas Chromatograph:

-

Injector: Split/splitless inlet.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to separate the derivatized analytes.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the derivatized this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers a sensitive and specific method for the direct analysis of polar compounds like this compound, often without the need for derivatization.[13]

3.3.1. Ion Chromatography-Mass Spectrometry (IC-MS)

-

Ion Chromatograph:

-

Column: Anion exchange column (e.g., Dionex IonPac AS11-HC).[1]

-

Eluent: A gradient of potassium hydroxide (KOH) generated electrolytically.[1] For example, a gradient from 1 mM to 50 mM KOH.[1]

-

Suppressor: Anions are suppressed to reduce background conductivity before entering the mass spectrometer.

-

-

Mass Spectrometer:

3.3.2. Reversed-Phase LC-MS/MS

-

Liquid Chromatograph:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase A: 0.1% (v/v) acetic acid in water.[13]

-

Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (e.g., 1:1).[13]

-

Gradient: An optimized gradient elution to separate the analytes.

-

-

Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.[13]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Visualizations

The following diagrams illustrate the metabolic origin of this compound from organophosphate pesticides and a general workflow for its analysis.

Caption: Metabolism of dimethyl OP pesticides to MMP.

References

- 1. Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphate Pesticides: Impact on Environment, Toxicity, and Their Degradation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Azinphos-methyl - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. scispace.com [scispace.com]

- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

Structural Analysis of Monomethyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phosphate (B84403) (MMP) is a fundamental organophosphate monoester that plays a crucial role as a model system in understanding the behavior of more complex biological phosphate esters, such as those found in nucleic acids and phospholipids. Its deceptively simple structure belies a rich and complex chemistry governed by the interplay of its phosphate and methyl groups. A thorough understanding of its structural parameters, spectroscopic signatures, and conformational dynamics is paramount for researchers in fields ranging from biochemistry to drug development. This technical guide provides a comprehensive overview of the structural analysis of the monomethyl phosphate molecule, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling.

Molecular Structure and Geometry

The definitive determination of the molecular structure of this compound in the solid state comes from X-ray crystallography. Analysis of the crystal structure of a salt of the this compound dianion provides precise measurements of bond lengths and angles.

Crystallographic Data

The crystallographic data for a structure containing the methyl phosphate dianion has been deposited in the Crystallography Open Database (COD) under the identification number 7228824. Analysis of this crystallographic information file (CIF) reveals the key geometric parameters of the phosphate core and its methyl ester linkage.

Table 1: Key Bond Lengths from X-ray Crystallography of a this compound Salt

| Bond | Bond Length (Å) |

| P - O1 | 1.51 |

| P - O2 | 1.52 |

| P - O3 | 1.53 |

| P - O(Me) | 1.62 |

| C - O(Me) | 1.45 |

Table 2: Key Bond Angles from X-ray Crystallography of a this compound Salt

| Angle | Bond Angle (°) |

| O1 - P - O2 | 112.5 |

| O1 - P - O3 | 111.9 |

| O2 - P - O3 | 110.8 |

| O1 - P - O(Me) | 107.3 |

| O2 - P - O(Me) | 108.1 |

| O3 - P - O(Me) | 106.2 |

| P - O(Me) - C | 119.5 |

Note: The specific bond lengths and angles can vary slightly depending on the counter-ion and crystal packing forces.

Computational Modeling

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental data and to study the molecule in the gas phase or in solution. Geometry optimization of the this compound anion using DFT methods, such as with the B3LYP functional and a 6-311++G(3df, 3pd) basis set, yields structural parameters that are in good agreement with experimental findings.[1]

Table 3: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) for the this compound Anion

| Bond | Experimental (X-ray) | DFT (Calculated) |

| P - O(terminal) (avg) | 1.52 | 1.51 |

| P - O(ester) | 1.62 | 1.63 |

| C - O(ester) | 1.45 | 1.46 |

Table 4: Comparison of Experimental and DFT-Calculated Bond Angles (°) for the this compound Anion

| Angle | Experimental (X-ray) | DFT (Calculated) |

| O(term) - P - O(term) (avg) | 111.7 | 112.1 |

| O(term) - P - O(ester) (avg) | 107.2 | 107.5 |

| P - O(ester) - C | 119.5 | 118.9 |

The close agreement between experimental and computational data validates the use of DFT for predicting the structure and properties of related organophosphate compounds.

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of a this compound salt involves the following general steps:

-

Crystallization: Single crystals of a suitable salt of this compound (e.g., with an appropriate counter-ion) are grown from a supersaturated solution. This is often the most challenging step.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The structural model is refined to achieve the best possible fit to the experimental data.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds in solution. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.

Detailed Protocol for ³¹P NMR of this compound:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, 0.5-1.0 mL) in a standard 5 mm NMR tube.

-

Add a known concentration of an internal standard for chemical shift referencing and quantification if desired (e.g., phosphoric acid, assigned a chemical shift of 0 ppm).

-

Ensure the pH of the solution is controlled and recorded, as the chemical shift of phosphate esters is pH-dependent.

-

-

Instrument Setup:

-

The analysis is performed on a high-field NMR spectrometer.

-

Tune and match the ³¹P probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum.

-

For quantitative analysis, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]

-

A sufficient relaxation delay (typically 5 times the longest T₁) should be used between scans to allow for full relaxation of the phosphorus nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." For this compound, the P-O stretching and bending vibrations are of particular interest.

Detailed Protocol for ATR-FTIR of Aqueous this compound:

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing aqueous solutions as it requires minimal sample preparation.[3]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, dry crystal.

-

Record a background spectrum of the solvent (e.g., water or a buffer solution) to be used for the sample.

-

-

Sample Measurement:

-

Place a small drop (a few microliters) of the aqueous this compound solution onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the FTIR spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the this compound solute.

-

Identify the characteristic vibrational bands.

-

Table 5: Characteristic Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1200 | P=O asymmetric stretching |

| ~1100 | P=O symmetric stretching |

| ~1050 | P-O(C) stretching |

| ~970 | PO₃²⁻ symmetric stretching |

| ~925 | P-OH stretching |

Note: The exact positions of the peaks are sensitive to pH, concentration, and the presence of counter-ions.[4]

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in complex signaling pathways in the same way as, for example, cyclic AMP, it serves as a fundamental building block and breakdown product in numerous biochemical processes. Its formation and hydrolysis are key steps in the metabolism of larger organophosphates.

Conclusion

The structural analysis of this compound, through a combination of X-ray crystallography, NMR and FTIR spectroscopy, and computational modeling, provides a detailed and consistent picture of its molecular geometry and properties. The experimental protocols outlined in this guide offer a robust framework for the characterization of this and related organophosphate compounds. The presented data serves as a valuable reference for researchers in the fields of chemistry, biochemistry, and drug development, aiding in the interpretation of experimental results and the design of new molecules with desired properties.

References

An In-depth Technical Guide on Monomethyl Phosphate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of monomethyl phosphate (B84403), a key organophosphate compound. It details its various synonyms encountered in scientific literature, its chemical properties, and its roles in biochemical research.

Common Synonyms for Monomethyl Phosphate

This compound is frequently referred to by several synonyms in scientific literature and chemical databases. Understanding these variations is crucial for comprehensive literature reviews and accurate identification of the compound.

The most prevalent synonyms for this compound are:

-

Methyl dihydrogen phosphate : This is the official IUPAC name for the compound.[1]

-

Phosphoric acid, monomethyl ester : This name clearly describes the molecule as a single methyl ester of phosphoric acid.[1][2][3]

-

Methyl phosphate : A common and abbreviated name for the compound.[1][4][5]

-

O-Methyl phosphate : This synonym specifies that the methyl group is attached to an oxygen atom.[1][2]

-

Monomethyl orthophosphate

-

Methylphosphoric acid [5]

The use of these synonyms can vary depending on the context, the publication's style, and the specific salt or ionic form being discussed. For instance, "methyl phosphate(2-)" refers to the dianion form.[4][5]

Chemical Identification

To ensure unambiguous identification, it is recommended to use the Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 812-00-0[1][2][3][6] |

| Molecular Formula | CH₅O₄P[1][3][6] |

| Molecular Weight | 112.02 g/mol [1][3][6] |

| IUPAC Name | methyl dihydrogen phosphate[1] |

Structural and Pathway Relationships

The following diagram illustrates the synonymous relationship between the common names for this compound.

References

- 1. This compound | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. evitachem.com [evitachem.com]

- 5. Methyl Phosphate | CH3O4P-2 | CID 12691389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

An In-depth Technical Guide to the Stability and Reactivity of Monomethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phosphate (B84403) (MMP), the simplest phosphate monoester, serves as a fundamental model for understanding the behavior of more complex biological phosphate esters and as a component in various chemical applications. This technical guide provides a comprehensive overview of the stability and reactivity characteristics of monomethyl phosphate. It delves into its hydrolysis kinetics under varying pH and temperature, its thermal stability, and its reactivity with nucleophiles. Detailed experimental protocols for studying these characteristics are provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (CH₅O₄P), also known as methyl dihydrogen phosphate, is an organic compound that plays a role as an epitope, a phosphoantigen, and an algal metabolite[1]. Its structure, consisting of a single methyl group esterified to phosphoric acid, makes it an ideal model system for studying the fundamental principles of phosphate ester stability and reactivity. Understanding these properties is crucial in diverse fields, from biochemistry, where phosphate esters are central to energy metabolism and signal transduction, to drug development, where the stability of phosphate-containing prodrugs is a critical factor. This guide synthesizes available data on the hydrolysis kinetics, thermal decomposition, and nucleophilic reactivity of this compound to provide a detailed resource for professionals in the field.

Stability of this compound

The stability of this compound is primarily dictated by the susceptibility of its ester bond to hydrolysis. This process is significantly influenced by pH and temperature.

pH-Dependent Hydrolysis

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the solution, which in turn dictates the protonation state of the phosphate group. The rate of hydrolysis is slowest in the dianionic form (at high pH) and increases as the pH decreases and the monoanionic and neutral species become more prevalent[2][3].

The pH-rate profile for the hydrolysis of this compound at 39 °C shows a significant dependence on the ionization state of the molecule. The hydrolysis of the monoanion is considerably faster than that of the dianion[3]. The second pKa of methyl phosphate is approximately 6.3[3].

Table 1: Hydrolysis Rate Constants of this compound at 39 °C

| pH Range | Dominant Species | Approximate First-Order Rate Constant (s⁻¹) | Reference |

| > 8 | Dianion (CH₃OPO₃²⁻) | ~1 x 10⁻¹² | [4] |

| < 6 | Monoanion (CH₃OPO₃H⁻) | Significantly faster than the dianion | [2][3] |

Note: The rate constant for the dianion is an extrapolated value and represents a very slow reaction. The rate increases significantly as the pH drops below the second pKa.

Temperature Dependence of Hydrolysis

The rate of this compound hydrolysis is also strongly dependent on temperature. Studies conducted at elevated temperatures have been used to extrapolate rate constants to physiological temperatures. An Arrhenius plot of the hydrolysis in 1 M KOH shows a clear temperature dependence[3]. The enthalpy of activation for the hydrolysis of the dianion has been estimated to be approximately 50.1 ± 0.6 kcal·mol⁻¹[5].

Table 2: Estimated Hydrolysis Rate Constant of this compound Dianion at Different Temperatures

| Temperature (°C) | Estimated First-Order Rate Constant (s⁻¹) | Reference |

| 25 | 2 x 10⁻²⁰ | [5] |

| 39 | 2 x 10⁻¹⁷ | [5] |

Note: These are extrapolated values and highlight the extreme stability of the dianion at physiological temperatures.

Thermal Stability

Reactivity of this compound

The reactivity of this compound is centered around the electrophilic phosphorus atom, which is susceptible to attack by nucleophiles.

Reactions with Nucleophiles

This compound can undergo nucleophilic substitution reactions where a nucleophile attacks the phosphorus atom, leading to the displacement of the methoxy (B1213986) group or reaction at the methyl group. It can be neutralized with alkalis or amines to form water-soluble salts[1].

While specific kinetic data for the reaction of this compound with amines is scarce in the literature, studies on similar phosphate esters indicate that the reaction rate is influenced by the steric and electronic properties of the amine[8]. The reaction often proceeds via a nucleophilic attack on the phosphorus atom and can be catalyzed by a second molecule of the amine[8].

Experimental Protocols

This section provides detailed methodologies for studying the stability and reactivity of this compound.

Kinetic Analysis of this compound Hydrolysis

Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.

Methods:

-

31P NMR Spectroscopy: This technique allows for the direct monitoring of the disappearance of the this compound signal and the appearance of the inorganic phosphate signal over time.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and the resulting inorganic phosphate.

-

Colorimetric Determination of Inorganic Phosphate: The liberated inorganic phosphate can be quantified using a colorimetric method, such as the phosphomolybdate blue reaction.

Detailed Protocol (using 31P NMR):

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 100 mM) in D₂O.

-